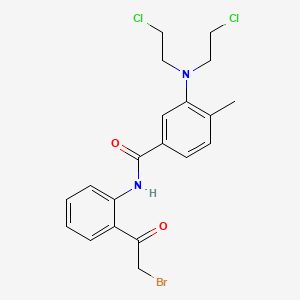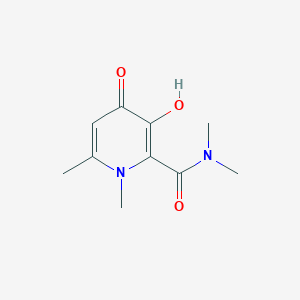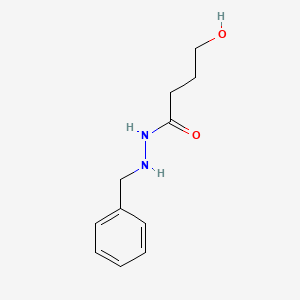
L-(+)Homophenylalanine ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-(+)-Homophenylalanine ethyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl and a molecular weight of 243.73 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-(+)-Homophenylalanine ethyl ester hydrochloride can be synthesized through a multi-step process. One common method involves the asymmetric reduction of prochiral ketones using enzyme-catalyzed reactions . Another method includes the synthesis from ethyl ®-2-hydroxy-4-phenylbutyrate . The reaction conditions typically involve the use of specific enzymes like alcalase to achieve high enantiomeric excess.
Industrial Production Methods
Industrial production of L-(+)-Homophenylalanine ethyl ester hydrochloride often involves large-scale enzymatic resolution processes to ensure high purity and yield. The compound is usually produced in solid form and stored at room temperature in a cool, dry place .
Chemical Reactions Analysis
Types of Reactions
L-(+)-Homophenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
L-(+)-Homophenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-(+)-Homophenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of different products that can exert biological effects . The pathways involved often include enzymatic catalysis and receptor binding, which are crucial for its biological activity.
Comparison with Similar Compounds
L-(+)-Homophenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:
L-Phenylalanine ethyl ester hydrochloride: Similar in structure but differs in the side chain, affecting its reactivity and applications.
L-Tryptophan ethyl ester hydrochloride: Another amino acid derivative with different biological activities and uses.
The uniqueness of L-(+)-Homophenylalanine ethyl ester hydrochloride lies in its specific structure, which allows for unique interactions with enzymes and receptors, making it valuable in various research fields.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-(ethylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15);1H |
InChI Key |
BAULWXQXAOOQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCC1=CC=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
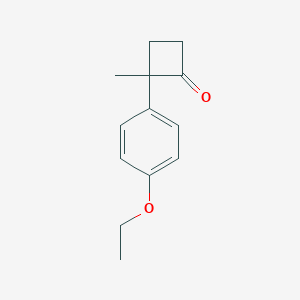
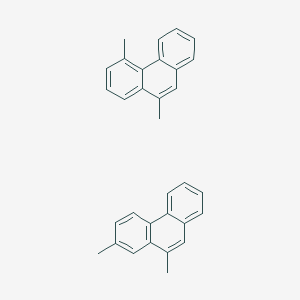

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

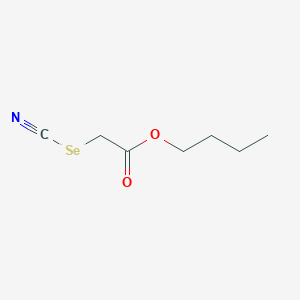
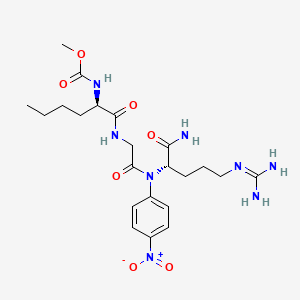
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
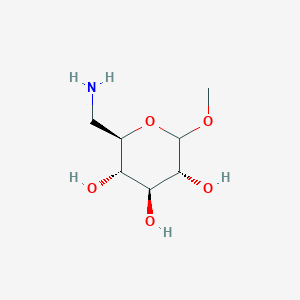
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
